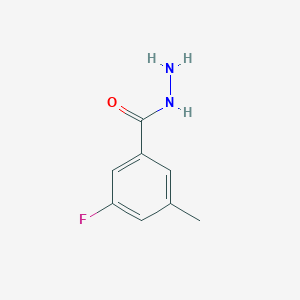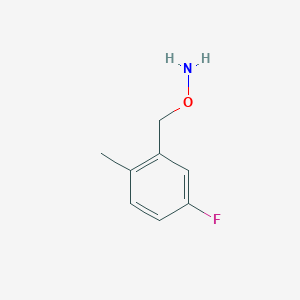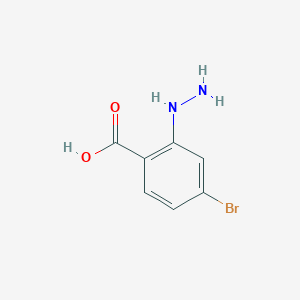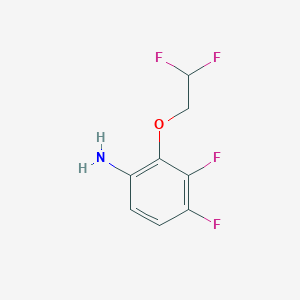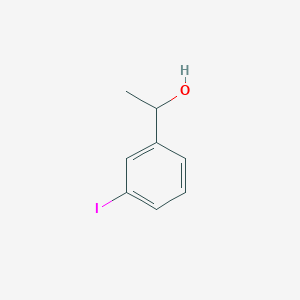
1-(3-Iodophenyl)ethan-1-ol
概要
説明
1-(3-Iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO It is characterized by the presence of an iodine atom attached to the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iodophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(3-iodophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(3-iodophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: 1-(3-Iodophenyl)ethanone
Reduction: 1-(3-Iodophenyl)ethane
Substitution: 1-(3-Azidophenyl)ethan-1-ol
科学的研究の応用
1-(3-Iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom can be used for further functionalization.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Iodophenyl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and iodine atom play crucial roles in determining reactivity and selectivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the iodine atom can undergo substitution reactions.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological processes.
類似化合物との比較
1-(3-Iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Iodophenyl)ethan-1-ol: Similar structure but with the iodine atom in the para position. This positional isomer may exhibit different reactivity and properties.
1-(3-Bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.
1-(3-Chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom. Chlorine is even less reactive than bromine, further altering the compound’s reactivity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is highly reactive and can be used for various functionalization reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
特性
IUPAC Name |
1-(3-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBCPWDFZXLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid](/img/structure/B7972994.png)



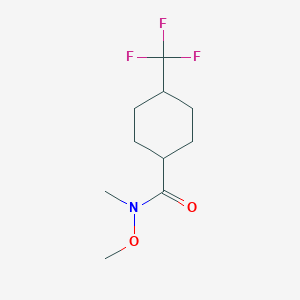
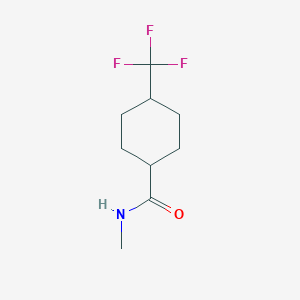
![1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine](/img/structure/B7973026.png)

